molecular formula C14H12N2O2S B1586182 2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 189089-83-6

2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1586182
M. Wt: 272.32 g/mol
InChI Key: AHBQPALYDSJJKZ-UHFFFAOYSA-N
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Description

2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It is a heterocyclic compound that contains both pyrrole and pyridine rings in its structure.

Scientific Research Applications

Catalytic Applications

  • Palladium-Catalyzed Couplings: A significant application of 2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine derivatives is in palladium-catalyzed decarboxylative Suzuki and Heck couplings. This method enables the synthesis of aryl/alkenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines, showcasing the versatility of these compounds in organic synthesis (Suresh et al., 2013).

Chemical Synthesis and Properties

  • Sulfenylation Reactions: These compounds participate in sulfenylation reactions. For instance, methylsulfenylation of 1-substituted pyrroles, including those with phenylsulfonyl groups, has been observed. Such reactions are vital in the synthesis of tri- and tetrasubstituted pyrroles (Gilow et al., 1991).
  • Reactions with Nitriles: They react with nitriles to form various pyrrolo-pyridines, pyrazines, and other heterocyclic compounds, demonstrating their utility in creating diverse chemical structures (Davis et al., 1992).
  • Crystal Structure Analysis: The crystal structure of related compounds, like dimethyl α-(2-benzyl-1-methyl-4-phenylsulfonylpyrrolo[3,4‐b]indol-3-yl)maleate, has been analyzed, providing insights into the molecular geometry and packing of such molecules (Govindasamy et al., 1999).

Synthesis of Heterocyclic Compounds

  • Alkaline Cleavage and Ring Transformations: Alkaline cleavage of certain ketones with phenylsulfonyl groups leads to the formation of pyridines and pyrazoles, indicating the potential of these compounds in synthesizing new heterocyclic structures (Lempert-Sre´ter & Lempert, 1975).
  • Catalysis in Michael Addition Reactions: Phenylsulfinylmethylpyrrolidine, a derivative, has shown efficiency as a catalyst in the Michael addition of cyclohexanone and cyclopentanone to nitroolefins (Singh et al., 2013).

Crystallography and Structural Analysis

  • Structural Features in Crystallography: The crystal structure of 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine reveals insights into intermolecular interactions and geometrical arrangements in these compounds (Selig et al., 2009).

Green Chemistry Applications

  • Synthesis with Green Metrics: Modified synthesis methods for related compounds, considering green chemistry principles like atom economy and E-factor, are being developed. This reflects the growing importance of environmentally friendly approaches in chemical synthesis (Gilbile et al., 2017).

properties

IUPAC Name

1-(benzenesulfonyl)-2-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-11-10-12-6-5-9-15-14(12)16(11)19(17,18)13-7-3-2-4-8-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHBQPALYDSJJKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361241
Record name 2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

CAS RN

189089-83-6
Record name 2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.8 ml of a 2M solution of lithium diisopropylamine in THF/heptane are added dropwise over the course of 60 min. to a solution of 1 g of 1-(benzenesulfonyl)-7-azaindole in 20 ml of THF at −70° C. under an N2 atmosphere. The mixture is allowed to warm to 20° over the course of 50 minutes. The suspension is cooled to −70°, and a solution of 1.1, g of iodomethane in 20 ml of THF is added dropwise over the course of 20 minutes. The mixture is stirred at −70° for one hour and subsequently at room temperature for 14 h. The mixture is diluted with water and extracted with dichloromethane. The extract is dried over sodium sulfate, filtered, the solvent is removed and crystallised from cyclohexane, giving 0.68 g of 2-methyl-1-(benzenesulfonyl)-7-azaindole, M˜272.32 g/mol, M+H found 273, NMR corresponds.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Liu, Y Wang, G Huang, C Ji, W Fan, H Li, Y Cheng… - Bioorganic …, 2016 - Elsevier
Five novel 1H-pyrrolo[2,3-b]pyridine or 1H-pyrazolo[3,4-b]pyridine derivatives, with a methylene, sulfur, sulfoxide or cyclopropyl group as a linker, were designed, synthesized and …
Number of citations: 28 www.sciencedirect.com

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